Pyridomycin

Descripción

Propiedades

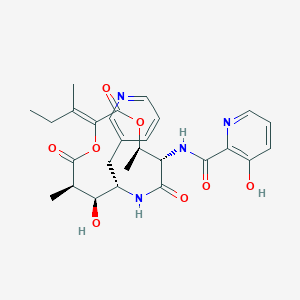

IUPAC Name |

N-[(2Z,5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIKSLGSXKIHCA-IGCCMALHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-21-4 | |

| Record name | 3-Hydroxy-N-[(2Z,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridinylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB2215O45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Re-emergence of a Potent Antitubercular Agent: A Technical Guide to Pyridomycin

An in-depth exploration of the discovery, historical context, mechanism of action, and biosynthesis of the natural product pyridomycin, tailored for researchers, scientists, and drug development professionals.

Introduction

First described in 1953, this compound is a natural product with potent and specific activity against mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Despite its early discovery, this compound was largely overlooked for decades until its recent re-emergence as a promising candidate for tuberculosis drug development, particularly in the face of rising drug resistance. This technical guide provides a comprehensive overview of this compound, from its historical context to the intricate details of its biosynthesis and mechanism of action.

Discovery and Historical Context

This compound was originally isolated from the fermentation broth of Streptomyces pyridomyceticus in 1953 by Maeda and colleagues. Later, it was also found to be produced by Dactylosporangium fulvum. Initial studies highlighted its specific activity against mycobacteria with low toxicity in murine models. However, with the success of other antibiotics at the time, this compound did not garner significant attention and its development was not pursued. The rise of multidrug-resistant tuberculosis strains in recent years has reignited interest in this unique molecule, leading to a deeper investigation of its therapeutic potential.

Antimicrobial Spectrum and Potency

This compound exhibits a narrow spectrum of activity, primarily targeting members of the Mycobacterium genus. Its potency against various mycobacterial species is summarized in the table below.

| Organism | Strain | MIC (μg/mL) |

| Mycobacterium tuberculosis | H37Rv | 0.31 - 0.63 |

| Mycobacterium tuberculosis | 0.39 | |

| Mycobacterium bovis | BCG | 0.39 |

| Mycobacterium smegmatis | mc²155 | 0.62 - 1.25 |

| Mycobacterium smegmatis | 0.78 | |

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Mycobacterial species. |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary molecular target of this compound in Mycobacterium tuberculosis is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the long, branched-chain fatty acids that are essential components of the mycobacterial cell wall.

This compound acts as a competitive inhibitor at the NADH-binding site of InhA. This binding prevents the reduction of long-chain enoyl-ACP substrates, thereby halting the elongation of fatty acids and ultimately inhibiting mycolic acid synthesis. This mechanism is notably similar to that of the frontline anti-tuberculosis drug isoniazid. However, isoniazid is a prodrug that requires activation by the catalase-peroxidase KatG, and mutations in the katG gene are a common cause of isoniazid resistance. This compound, in contrast, does not require activation and is therefore effective against many isoniazid-resistant strains.

Experimental Protocols

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from Dactylosporangium fulvum has been described.

-

Fermentation: D. fulvum is cultured in a suitable production medium.

-

Extraction: The culture broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to column chromatography for purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the resazurin reduction microplate assay (REMA).

-

Preparation of Plates: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the test bacterium is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacterium.

-

Addition of Resazurin: A solution of resazurin is added to each well.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that prevents the reduction of resazurin (indicated by a color change).

Selection of this compound-Resistant Mutants

To identify the target of this compound, resistant mutants of M. tuberculosis can be selected.

-

Plating: A large number of M. tuberculosis cells are plated on solid medium containing this compound at a concentration several times higher than the MIC (e.g., 10x MIC).

-

Incubation: The plates are incubated until resistant colonies appear.

-

Isolation and Verification: Resistant colonies are isolated, and their resistance to this compound is confirmed.

-

Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced to identify mutations responsible for the resistance phenotype, which often occur in the gene encoding the drug target.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The biosynthetic gene cluster from Streptomyces pyridomyceticus has been identified and characterized, revealing 26 open reading frames.

The assembly of the this compound backbone is initiated by the loading of a 3-hydroxypicolinic acid (3-HPA) starter unit. The core structure is then assembled through the sequential action of NRPS and PKS modules. Key enzymatic steps include the incorporation of L-threonine and a polyketide extender unit derived from propionate. A crucial step is the formation of the enolic acid moiety, which is essential for its biological activity. The final cyclization of the depsipeptide completes the biosynthesis of this compound.

Total Synthesis

The total synthesis of this compound has been reported, presenting a significant chemical challenge due to its complex structure, including a 12-membered macrocyclic ring and multiple stereocenters. The stereocontrolled construction of the exocyclic (Z)-s-butylidene moiety in the enol ester portion of the molecule was a particularly difficult step to overcome. The successful synthesis has not only confirmed the structure of this compound but also opened avenues for the creation of novel analogs with potentially improved properties.

Conclusion and Future Perspectives

This compound represents a compelling example of a rediscovered natural product with significant potential to address the urgent need for new anti-tuberculosis drugs. Its unique mechanism of action, targeting a validated and highly vulnerable pathway in M. tuberculosis, and its activity against isoniazid-resistant strains make it a valuable lead compound. Further research into its biosynthesis will enable the generation of novel analogs through genetic engineering and synthetic biology approaches. Continued investigation into the structure-activity relationships through medicinal chemistry efforts, guided by the total synthesis, will be crucial for optimizing its potency, pharmacokinetic properties, and overall clinical potential. The story of this compound underscores the importance of exploring natural product diversity as a rich source of novel therapeutic agents.

Pyridomycin Production from Streptomyces pyridomyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a potent antimycobacterial agent, has garnered significant interest as a potential therapeutic against Mycobacterium tuberculosis. This technical guide provides an in-depth overview of this compound production from its native producer, Streptomyces pyridomyceticus. The document details the biosynthetic pathway, fermentation protocols, and extraction procedures. Quantitative data from various studies are summarized to provide a comparative analysis of production parameters. Furthermore, this guide presents detailed experimental methodologies and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate research and development efforts focused on this promising antibiotic.

Introduction

This compound is a cyclodepsipeptide antibiotic first identified in Streptomyces pyridomyceticus.[1][2] It exhibits specific and potent activity against mycobacteria, including drug-resistant strains of M. tuberculosis.[1][2] The unique structure of this compound, which includes a 12-membered ring composed of N-3-hydroxypicolinyl-l-threonine, 3-(3-pyridyl)-l-alanine, propionic acid, and 2-hydroxy-3-methylpent-2-enoic acid, contributes to its novel mechanism of action.[3][4] this compound acts as a competitive inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycolic acid biosynthetic pathway of M. tuberculosis.[1][5][6][7] This guide serves as a technical resource for researchers engaged in the study and production of this compound from S. pyridomyceticus.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces pyridomyceticus NRRL B-2517 is governed by a 42.5-kb gene cluster containing 26 open reading frames (ORFs).[3] The core structure of this compound is assembled by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[1][2][3]

The key enzymes involved in the assembly line are:

-

PyrE (NRPS): Composed of two modules responsible for the incorporation of N-3-hydroxypicolinyl-l-threonine.[3]

-

PyrF (PKS): A PKS module that incorporates a propionic acid-derived unit.[3][4]

-

PyrG (NRPS/PKS hybrid): A unique enzyme containing two adenylation (A) domains and a ketoreductase (KR) domain. The second A domain activates α-keto-β-methylvaleric acid, which is then reduced by the KR domain.[3][8]

-

Pyr2: A 3-oxoacyl-ACP reductase that is essential for the formation of the C-10 hydroxyl group and the double bond in the 2-hydroxy-3-methylpent-2-enoic acid moiety.[4][8][9][10]

The biosynthesis is initiated by a loading module, and the final cyclization is catalyzed by a thioesterase (TE) domain at the C-terminus of PyrG.[3]

Biosynthetic Pathway Diagram

Production of this compound

While several strains of Streptomyces pyridomyceticus (NRRL B-2517, ISP-5024, DSM40024) have been investigated for this compound production, yields can be variable.[1][2] Another producer, Dactylosporangium fulvum (NRRL B-16292), has been reported to produce this compound at higher yields of 20-40 mg/L.[1][2]

Fermentation Conditions

Optimization of fermentation parameters is crucial for enhancing the yield of this compound. The following table summarizes the reported culture conditions for S. pyridomyceticus.

| Parameter | Condition | Reference |

| Strain | Streptomyces pyridomyceticus NRRL B-2517 | [4] |

| Seed Medium | Tryptic Soy Broth (TSB) | [4] |

| Fermentation Medium | 2.5% Glucose, 1.5% Soybean Meal, 0.5% NaCl, 0.05% KCl, 0.025% MgSO₄·7H₂O, 0.3% K₂HPO₄, 0.3% Na₂HPO₄·12H₂O | [4] |

| pH | 7.2 | [4] |

| Temperature | 30°C | [4] |

| Agitation | 220 rpm | [4] |

| Incubation Time | 3 days for fermentation | [4] |

| Inoculum | 5% seed culture | [4] |

Note: While a specific yield for S. pyridomyceticus under these conditions is not explicitly stated in the cited literature, these are the reported conditions for production.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the production and analysis of this compound.[4]

-

Culture S. pyridomyceticus on solid COM medium for sporulation.

-

Harvest fresh spores and prepare a spore suspension in a suitable buffer (e.g., 20% glycerol).

-

Store spore stocks at -80°C for long-term use.

-

Inoculate a 250 mL flask containing 25 mL of Tryptic Soy Broth (TSB) medium with fresh spores from the COM agar plate.

-

Incubate at 30°C for 24 hours on a rotary shaker at 220 rpm.

-

Prepare the fermentation medium as described in Table 1 and sterilize.

-

Inoculate the fermentation medium with 5% (v/v) of the seed culture.

-

Incubate for 3 days at 30°C with agitation at 220 rpm.

A detailed extraction and purification protocol for this compound from S. pyridomyceticus is not fully described in the provided search results. However, a general approach for natural product extraction from Streptomyces fermentation broth would involve the following steps:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to chromatographic separation techniques (e.g., silica gel chromatography, preparative HPLC) to purify this compound.

-

High-Performance Liquid Chromatography (HPLC): Analyze the crude extracts and purified fractions for the presence of this compound. A C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water) and UV detection can be used.

-

Mass Spectrometry (MS): Confirm the identity of this compound by determining its molecular weight.

-

Nuclear Magnetic Resonance (NMR): Elucidate the structure of the purified compound.

Experimental Workflow Diagram

Regulatory Mechanisms and Genetic Engineering

The this compound biosynthetic gene cluster contains genes with putative regulatory and self-resistance functions.[3] Understanding these regulatory networks could open avenues for enhancing this compound production through genetic engineering. Targeted mutagenesis of regulatory genes or optimization of precursor pathways could lead to increased yields.[3] The broad substrate specificity of some of the biosynthetic enzymes also presents opportunities for generating novel this compound derivatives through precursor-directed biosynthesis and combinatorial biosynthesis.[3]

Conclusion

Streptomyces pyridomyceticus remains a key source for the production of the antimycobacterial agent this compound. This guide has provided a comprehensive overview of the current knowledge on this compound biosynthesis, production, and analysis. The detailed protocols and visual workflows are intended to aid researchers in their efforts to optimize production and explore the therapeutic potential of this important natural product. Further research into the regulatory mechanisms and the application of synthetic biology approaches holds promise for improving the efficiency of this compound production and generating novel, bioactive analogs.

References

- 1. Towards a new tuberculosis drug: this compound – nature's isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. Identification and Characterization of the this compound Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 7. Towards a new tuberculosis drug: this compound - nature's isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of this compound B Reveals the Formation of Functional Groups in Antimycobacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound B Reveals the Formation of Functional Groups in Antimycobacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Production of the Anti-Tuberculosis Agent Pyridomycin by Dactylosporangium fulvum: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin, a potent natural product with significant activity against Mycobacterium tuberculosis, is a cyclodepsipeptide produced by the actinobacterium Dactylosporangium fulvum.[1][2] Its unique mode of action, targeting the NADH-dependent enoyl-acyl carrier protein reductase (InhA), makes it a compelling candidate for anti-tuberculosis drug development, particularly against isoniazid-resistant strains.[1][3] This technical guide provides an in-depth overview of this compound production by D. fulvum, detailing the biosynthetic pathway, experimental protocols for fermentation, extraction, and analysis, and a summary of production yields.

Introduction to this compound

This compound is a natural product first identified in the 1950s and is produced by several actinomycete species, including Dactylosporangium fulvum (strain NRRL B-16292) and Streptomyces pyridomyceticus.[1][2] It is a cyclodepsipeptide antibiotic with specific and potent bactericidal activity against mycobacteria.[1][3] The primary molecular target of this compound in M. tuberculosis is InhA, a key enzyme in the mycolic acid biosynthesis pathway.[1][3] By competitively inhibiting the NADH-binding site of InhA, this compound effectively halts the production of mycolic acids, essential components of the mycobacterial cell wall.[1][3] This mechanism is particularly significant as it is also the target of the frontline anti-tuberculosis drug isoniazid. However, this compound remains effective against many isoniazid-resistant clinical isolates, highlighting its potential as a next-generation therapeutic.[1]

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complex.[4][5] While the complete gene cluster from D. fulvum has been a subject of genomic analysis, detailed characterization has been extensively performed on the homologous cluster from Streptomyces pyridomyceticus.[4][5] This provides a robust model for understanding this compound assembly.

The core structure of this compound is assembled from four main precursors: 3-hydroxypicolinic acid, L-threonine, 3-(3-pyridyl)-L-alanine, and a polyketide-derived moiety from isoleucine. The biosynthetic gene cluster contains the essential genes encoding the NRPS and PKS modules responsible for the step-wise condensation of these precursors. Key genes in the cluster include pyrA, pyrE, pyrF, and pyrG, which encode the core NRPS/PKS machinery.[4][5] Additionally, a crucial tailoring enzyme, the short-chain dehydrogenase/reductase Pyr2, is responsible for catalyzing the formation of the C-10 hydroxyl group and the double bond in the enolic acid moiety of the molecule.[6][7][8]

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

Experimental Protocols

Cultivation of Dactylosporangium fulvum

Successful production of this compound relies on appropriate cultivation of D. fulvum NRRL B-16292. The following protocols are recommended for laboratory-scale fermentation.

3.1.1. Media Composition

Two standard media are suitable for the cultivation of D. fulvum.

| Table 1: Media Composition for D. fulvum Cultivation | |

| GYM Streptomyces Medium (DSMZ Medium 65) | ISP 2 Medium (Yeast Malt Agar) |

| Glucose: 4.0 g/L | Yeast Extract: 4.0 g/L |

| Yeast Extract: 4.0 g/L | Malt Extract: 10.0 g/L |

| Malt Extract: 10.0 g/L | Glucose: 4.0 g/L |

| CaCO₃: 2.0 g/L | Agar: 20.0 g/L (for solid medium) |

| Agar: 12.0 g/L (for solid medium) | Distilled Water: 1.0 L |

| Distilled Water: 1.0 L | pH adjusted to 7.3 |

| pH adjusted to 7.2 |

3.1.2. Fermentation Protocol

-

Inoculum Preparation: Inoculate a loopful of D. fulvum spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of GYM or ISP 2 broth. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-220 rpm.

-

Production Culture: Inoculate a 1 L flask containing 200 mL of the same liquid medium with 10 mL of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 200-220 rpm. This compound production typically begins after 3-4 days and peaks around day 7-9.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the fermentation broth.

-

Harvesting: After incubation, centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelia from the supernatant.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: The crude extract can be further purified using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Analytical Methodology

3.3.1. High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using reverse-phase HPLC.

| Table 2: HPLC Parameters for this compound Analysis | |

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20% to 100% B over 20-30 minutes |

| Flow Rate | 0.8-1.0 mL/min |

| Detection | UV at 305 nm |

| Retention Time | Approximately 15-20 minutes |

Below is a diagram illustrating a general experimental workflow for this compound production and analysis.

Data Presentation

Production Yield

The production of this compound by D. fulvum NRRL B-16292 has been reported to be in the range of 20-40 mg/L under laboratory fermentation conditions.[1][2]

| Table 3: this compound Production Yield | |

| Organism | Dactylosporangium fulvum NRRL B-16292 |

| Yield | 20 - 40 mg/L |

Antimycobacterial Activity

This compound exhibits potent activity against Mycobacterium tuberculosis.

| Table 4: Minimum Inhibitory Concentration (MIC) of this compound | |

| Organism | MIC |

| Mycobacterium tuberculosis H37Rv | 0.3 µg/mL |

Regulatory Mechanisms

The regulation of this compound biosynthesis in D. fulvum is likely complex, involving pathway-specific and global regulators, a common theme in actinomycete secondary metabolism. While specific regulatory genes for the this compound cluster in D. fulvum have not been extensively characterized, studies in related actinomycetes suggest the presence of cluster-situated regulators (CSRs), such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) or TetR families, which directly control the expression of the biosynthetic genes. Additionally, global regulators responding to nutritional cues and environmental stress are likely to play a hierarchical role in controlling this compound production.

Below is a conceptual diagram of the potential regulatory control of the this compound biosynthetic gene cluster.

Conclusion

Dactylosporangium fulvum is a valuable source of the anti-tuberculosis compound this compound. Understanding its biosynthesis and optimizing its production through fermentation are critical steps in harnessing its therapeutic potential. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and develop this compound as a novel treatment for tuberculosis. Future work focusing on the elucidation of the specific regulatory networks in D. fulvum and strain improvement through genetic engineering could lead to significantly enhanced yields and a more robust production platform.

References

- 1. Dactylosporolides: Glycosylated Macrolides from Dactylosporangium fulvum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards a new tuberculosis drug: this compound – nature's isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of the this compound Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Characterization of this compound B Reveals the Formation of Functional Groups in Antimycobacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Pyridomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Pyridomycin, a potent antimycobacterial agent. The following sections detail the key experimental data and methodologies that were instrumental in deciphering its complex molecular framework, presented in a format tailored for scientific professionals.

Spectroscopic and Spectrometric Data

The structural foundation of this compound was primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provided critical insights into the connectivity of atoms and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were pivotal in assembling the structural fragments of this compound. The following tables summarize the key NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.06 | d | 4.5 |

| 5 | 5.57 | m | |

| 6 | 5.88 | m | |

| 9 | 4.61 | brs | |

| Pyridine-1 (H-4') | 8.19 | dd | 4.0, 1.0 |

| Pyridine-1 (H-5') | 7.51 | dd | 8.5, 4.0 |

| Pyridine-1 (H-6') | 7.41 | d | 8.5 |

| Pyridine-2 (H-2'') | 8.39 | dd | 5.0, 1.0 |

| Pyridine-2 (H-4'') | 8.22 | d | 1.5 |

| Pyridine-2 (H-5'') | 7.56 | brd | 7.5 |

| Pyridine-2 (H-6'') | 7.34 | dd | 7.5, 5.0 |

| Me-15 | 0.96 | t | 7.5 |

| Me-16 | 1.00 | d | 7.0 |

| Me-18 | 1.38 | d | 7.0 |

| Me-17 | 1.53 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 2 | 76.6 | CH |

| 3 | 175.2 | C |

| 5 | 71.5 | CH |

| 6 | 57.3 | CH |

| 7 | 169.8 | C |

| 9 | 60.5 | CH |

| 10 | 175.4 | C |

| 11 | 103.4 | C |

| 12 | 174.3 | C |

| 13 | 133.0 | C |

| 14 | 148.6 | C |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound, as well as to gain structural information through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 541.2293 | 541.2291 |

Table 4: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

| 541.2 | 429.1, 411.1, 337.0, 223.0, 207.1 | Sequential losses of structural moieties, confirming the connectivity of the building blocks. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the structure elucidation of this compound.

Isolation and Purification of this compound

This compound was produced by fermentation of Streptomyces pyridomyceticus NRRL B-2517. The purification process is outlined below:

-

Fermentation: The mutant strain was cultured in a suitable fermentation medium for 3 days.

-

Extraction: The culture supernatant was separated from the mycelia by centrifugation at 8,000 rpm for 15 minutes. The supernatant was then extracted three times with an equal volume of ethyl acetate.

-

Initial Chromatography: The combined organic extracts were concentrated under reduced pressure. The crude extract was then subjected to column chromatography on an RP-18 reversed-phase resin, eluting with a gradient of methanol in water.

-

Size-Exclusion Chromatography: Fractions containing the target compound were combined and further purified using a Sephadex LH-20 column with methanol as the mobile phase.

-

Final Purification: The resulting sub-fraction was purified by silica gel column chromatography followed by semi-preparative HPLC to yield pure this compound.[1]

NMR Spectroscopic Analysis

-

Sample Preparation: 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated methanol (CD₃OD).

-

Instrumentation: NMR spectra were recorded on a Bruker AV-III 600 spectrometer operating at a proton frequency of 500 MHz.[1]

-

1D NMR: ¹H and ¹³C NMR spectra were acquired using standard pulse programs. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (2-3 bonds), which was crucial for connecting the individual spin systems.[1]

-

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: HRMS analysis was performed on an Agilent 1200 series LC/MSD trap system coupled to a 6530 accurate-mass quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[1]

-

Ionization Mode: Positive ion mode was used.

-

Mass Range: Data was acquired over a mass range of m/z 50 to 800.

-

MS/MS Analysis: Collision-induced dissociation (CID) was used to generate fragment ions for structural analysis.

X-ray Crystallography of this compound-InhA Complex

The absolute configuration and conformational details of this compound were definitively determined by X-ray crystallography of its complex with the InhA enzyme.

-

Crystallization: The this compound-InhA complex was crystallized using the hanging drop vapor diffusion method.

-

Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.

-

Structure Solution and Refinement: The structure was solved by molecular replacement using the known structure of InhA. The this compound molecule was then built into the electron density map and the entire complex was refined to yield the final structure. This analysis revealed that the two pyridyl groups of this compound occupy the NADPH cofactor binding site of InhA, while the enolic acid moiety extends into the lipid substrate binding pocket.[1]

Logical Workflow and Signaling Pathways

The elucidation of this compound's structure followed a logical progression of experiments, each providing a crucial piece of the puzzle. The biosynthetic pathway, involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, also provided valuable clues to its structural composition.[1]

The biosynthesis of this compound involves a modular enzymatic assembly line.

References

An In-depth Technical Guide on the Mechanism of Action of Pyridomycin Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridomycin, a natural product produced by Dactylosporangium fulvum, demonstrates potent and specific bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis).[1] Its mechanism of action involves the direct inhibition of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2][3] This enzyme is a critical component of the mycobacterial fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[4][5] this compound acts as a competitive inhibitor with respect to the NADH cofactor, binding to a distinct pocket within the InhA active site.[1][6] Notably, this mechanism differs from that of the frontline anti-tuberculosis drug isoniazid (INH), which requires activation by the catalase-peroxidase KatG and targets the same enzyme.[4][7] Consequently, this compound retains full activity against many INH-resistant clinical isolates, particularly those with mutations in katG, highlighting its potential as a novel therapeutic agent to combat drug-resistant tuberculosis.[1][2]

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][5] The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a primary factor in its intrinsic resistance to many common antibiotics.[5][8] The biosynthesis of these mycolic acids is therefore a highly attractive target for new anti-tubercular drugs.

The FAS-II pathway is responsible for the elongation of long-chain fatty acids that serve as precursors for mycolic acids.[5] InhA, an enoyl-ACP reductase, catalyzes the final, rate-limiting step in each elongation cycle of this pathway.[7] The clinical utility of targeting InhA is well-established by isoniazid (INH), a cornerstone of TB therapy for decades.[7] However, the efficacy of INH is threatened by resistance, most commonly arising from mutations in the katG gene, which prevents the prodrug's activation.[8] This has spurred the search for direct inhibitors of InhA that do not require metabolic activation.

This compound, a natural product first identified in the 1950s, has re-emerged as a promising candidate.[4][9] This guide provides a detailed technical overview of its mechanism of action, quantitative efficacy, resistance profiles, and the experimental methodologies used to elucidate these properties.

Molecular Target and Mechanism of Action

The principal molecular target of this compound in M. tuberculosis is the enoyl-ACP reductase, InhA.[1][2] this compound's inhibitory action disrupts the mycolic acid biosynthesis pathway, leading to cell death.[4][6]

The Role of InhA in Mycolic Acid Biosynthesis

The FAS-II system of M. tuberculosis is responsible for synthesizing the long (C50-C60) meromycolate chain of mycolic acids. This multi-enzyme system carries out cycles of condensation, reduction, and dehydration to extend an acyl-ACP chain by two carbons in each cycle. InhA catalyzes the NADH-dependent reduction of the trans-2-enoyl-ACP intermediate, a crucial step for the subsequent round of elongation.[7][10] Inhibition of InhA halts this entire process, preventing the formation of mycolic acids and compromising the integrity of the mycobacterial cell wall.[6][10]

This compound as a Competitive Inhibitor of InhA

Biochemical and structural studies have revealed that this compound directly inhibits InhA.[1][3] Kinetic analyses demonstrate that it acts as a competitive inhibitor with respect to the NADH cofactor.[6][11] Unlike the INH-NAD adduct, which forms a covalent bond and acts as a slow, tightly binding inhibitor, this compound binds non-covalently.[6][7] It occupies a novel, druggable pocket at the NADH-binding site of InhA.[1][2] This direct mode of action bypasses the need for activation by KatG, explaining its efficacy against katG-mutant, INH-resistant strains.[6]

Quantitative Data

In Vitro Efficacy Against M. tuberculosis

This compound exhibits potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.

| Strain Type | Specific Strain/Mutation | Isoniazid (INH) MIC (µg/mL) | This compound MIC (µg/mL) |

| Drug-Susceptible | M. tuberculosis H37Rv | 0.16 | 0.3 - 0.6 |

| Isoniazid-Resistant | Clinical Isolate (katG S315T) | >10 | 0.3 - 0.6 |

| Isoniazid-Resistant | Clinical Isolate (katG S315T) | >10 | 0.3 - 0.6 |

| Isoniazid-Resistant | Clinical Isolate (inhA promoter -15 C→T) | 1.25 | 2.5 - 5.0 |

| Data compiled from Hartkoorn et al., 2012.[9] |

Enzyme Inhibition Kinetics

The inhibitory activity of this compound has been quantified against purified wild-type InhA and mutant versions associated with resistance.

| Enzyme | Substrate | Ki of this compound (µM) | Inhibition Type |

| Wild-Type InhA | NADH | Not explicitly stated, but competitive inhibition demonstrated | Competitive |

| InhA (S94A) | NADH | Similar to Wild-Type | Competitive |

| InhA (D148G) | NADH | Significantly higher (more resistant) | Competitive |

| Data interpretation based on kinetic plots from Hartkoorn et al., 2012.[6][11] |

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis has been identified through the selection and whole-genome sequencing of resistant mutants.[1][3]

-

Primary Mechanism: The most significant mechanism of resistance involves mutations within the inhA gene itself.

-

Specific Mutation: A key mutation identified is D148G (a change from aspartic acid to glycine at position 148). This mutation confers a higher level of resistance to this compound.[6]

-

Cross-Resistance: Importantly, there is generally no cross-resistance with isoniazid for clinical isolates whose resistance is due to mutations in katG.[1] However, mutations in the promoter region of inhA, which can confer low-level INH resistance, may also lead to a slight increase in the MIC of this compound.[9]

Key Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against InhA.

Principle: The activity of InhA is measured by monitoring the oxidation of its cofactor, NADH, which results in a decrease in absorbance at 340 nm. The substrate used is typically a short-chain trans-2-enoyl-CoA, such as 2-trans-octenoyl-CoA.[12]

Materials:

-

Purified InhA enzyme

-

NADH

-

2-trans-octenoyl-CoA (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer plate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in 100% DMSO.

-

Reaction Setup: In each well of the microplate, add the assay buffer.

-

Pre-incubation: Add InhA (final concentration ~100 nM), NADH (final concentration ~250 µM), and the test compound (e.g., this compound) to the wells. The final DMSO concentration should be kept constant (e.g., 1% v/v). Incubate the mixture for 10-15 minutes at room temperature.[7][12]

-

Initiation: Start the reaction by adding the substrate, 2-trans-octenoyl-CoA (final concentration ~25 µM).[13]

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) using the spectrophotometer.[12]

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a DMSO-only control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][13]

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against M. tuberculosis.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is typically assessed using a colorimetric indicator like resazurin or by visual inspection in a liquid culture format.[6][14]

Materials:

-

M. tuberculosis culture (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

This compound stock solution.

-

96-well microplates.

-

Middlebrook 7H9 broth with OADC.

-

Resazurin solution (for Resazurin Microtiter Assay - REMA).[6]

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it (typically 1:50 or 1:100) in 7H9 broth to achieve the final inoculum density.[15]

-

Drug Dilution: Prepare two-fold serial dilutions of this compound directly in the 96-well plate using 7H9 broth. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculation: Add the prepared M. tuberculosis inoculum to each well (except the negative control).

-

Incubation: Seal the plate (e.g., with a plate sealer or in a bio-safety bag) and incubate at 37°C. For M. tuberculosis, incubation typically lasts for 7-14 days.[14]

-

Reading Results:

-

Visual: The MIC is the lowest drug concentration in which no visible bacterial growth (e.g., pellet at the bottom of the well) is observed.

-

REMA: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[6]

-

Visualizations

Signaling Pathways and Workflows

Caption: this compound inhibits InhA, blocking the FAS-II cycle.

Caption: this compound competitively inhibits the NADH binding site of InhA.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Working Group for New TB Drugs [newtbdrugs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards a new tuberculosis drug: this compound – nature's isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic assays (InhA) [bio-protocol.org]

- 13. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 1: Microscopic Observation Drug Susceptibility Assay v2.4.12 - Journal of Laboratory Physicians [jlabphy.org]

- 15. youtube.com [youtube.com]

InhA as the Primary Molecular Target of Pyridomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridomycin, a natural product produced by Dactylosporangium fulvum, has demonstrated potent and specific bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the experimental evidence establishing the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA, as the primary molecular target of this compound. The elucidation of this mechanism of action reveals a promising avenue for the development of new anti-tubercular agents, particularly against isoniazid-resistant strains.[1][3]

Mechanism of Action: Competitive Inhibition of InhA

This compound exerts its antimycobacterial effect by directly inhibiting InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4] Biochemical and structural studies have confirmed that this compound acts as a competitive inhibitor at the NADH-binding site of InhA.[1][2] This mode of action prevents the binding of the NADH cofactor, thereby halting the reduction of long-chain fatty acids and disrupting mycolic acid synthesis.[1][5] A significant finding is that this compound's binding bridges both the NADH cofactor and the lipid substrate-binding pockets of InhA, a unique mechanism of inhibition.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, illustrating the potency and specificity of this compound's interaction with InhA.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Species

| Mycobacterial Species | MIC (µg/mL) |

| Mycobacterium tuberculosis | 0.39 |

| Mycobacterium bovis BCG | 0.39 |

| Mycobacterium smegmatis | 0.78 |

| Mycobacterium marinum | 3.13 |

| Mycobacterium abscessus | 6.25 |

| Mycobacterium avium | 12.5 |

Data sourced from resazurin reduction microtiter assays.[1]

Table 2: Kinetic Parameters of InhA Inhibition by this compound

| InhA Variant | Km for NADH (µM) | Vmax (µmol/min/mg) | Ki for this compound (µM) | Inhibition Type |

| Wild-type InhA | 25 | ~0.52 | 6.5 | Competitive with NADH |

| InhA (S94A) | 162.5 | ~0.52 | 4.55 | Competitive with NADH |

| InhA (D148G) | 350 | ~0.52 | >18.6 | Resistant |

Kinetic parameters were determined using spectrophotometric enzyme inhibition assays.[1][5] The S94A mutation is associated with isoniazid resistance but does not confer resistance to this compound.[5] Conversely, the D148G mutation, identified in this compound-resistant mutants, significantly reduces the enzyme's affinity for this compound.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments that have established InhA as the molecular target of this compound.

InhA Enzyme Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of InhA activity by monitoring the oxidation of NADH at 340 nm.

-

Reagents and Materials:

-

Purified wild-type and mutant InhA enzyme

-

NADH

-

2-trans-octenoyl-CoA (substrate)

-

This compound

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture in the assay buffer containing varying concentrations of NADH and the substrate, 2-trans-octenoyl-CoA.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a final concentration of 50 nM InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

To determine the Michaelis-Menten constant (Km) for NADH, plot V₀ against varying NADH concentrations in the absence of this compound.

-

To determine the inhibition constant (Ki) and the mode of inhibition, generate Lineweaver-Burk plots (1/V₀ versus 1/[NADH]) in the presence and absence of different concentrations of this compound. For competitive inhibition, the lines will intersect on the y-axis.[7]

-

Determination of Minimum Inhibitory Concentration (Resazurin Microtiter Assay)

This colorimetric assay determines the minimum concentration of this compound required to inhibit the growth of mycobacteria.

-

Reagents and Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution

-

Resazurin sodium salt solution (0.01% w/v)

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of this compound in 100 µL of Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0 and dilute it 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[3][8]

-

Analysis of Mycolic Acid Synthesis (Thin-Layer Chromatography)

This method is used to assess the effect of this compound on the synthesis of mycolic acids in M. tuberculosis.[5]

-

Reagents and Materials:

-

M. tuberculosis H37Rv culture

-

This compound

-

[1,2-¹⁴C]-acetate (radiolabel)

-

Saponification reagent (25% KOH in ethanol/water 1:1)

-

Acidification reagent (concentrated HCl)

-

Methylation reagent (diazomethane)

-

Extraction solvent (diethyl ether)

-

TLC plates (silica gel G)

-

TLC developing solvent (n-hexane:diethyl ether, 85:15, v/v)

-

Phosphorimager or autoradiography film

-

-

Procedure:

-

Grow M. tuberculosis H37Rv to mid-log phase and treat with varying concentrations of this compound for 3 hours.

-

Add [1,2-¹⁴C]-acetate to the cultures and incubate for another 6 hours to allow for incorporation into fatty acids and mycolic acids.

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

Extract the total lipids from the cell pellet.

-

Saponify the extracted lipids to release the fatty acids and mycolic acids.

-

Acidify the mixture and extract the fatty and mycolic acids with diethyl ether.

-

Methylate the extracted acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Spot the FAMEs and MAMEs onto a TLC plate and develop the chromatogram using the specified solvent system.

-

Visualize the radiolabeled lipids using a phosphorimager or by exposing the plate to autoradiography film. Inhibition of mycolic acid synthesis is observed as a dose-dependent decrease in the intensity of the MAME bands.[1][9]

-

Generation and Identification of this compound-Resistant Mutants

This process involves selecting for spontaneous mutants resistant to this compound and identifying the genetic basis of resistance through whole-genome sequencing.

-

Procedure:

-

Selection of Mutants:

-

Plate a high density of M. tuberculosis H37Rv cells (~10⁸ CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration 10-fold higher than the MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual colonies that appear on the plates.

-

-

Confirmation of Resistance:

-

Subculture the isolated colonies in drug-free medium.

-

Determine the MIC of this compound for each isolate using the resazurin microtiter assay to confirm the resistant phenotype.

-

-

Whole-Genome Sequencing:

-

Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

-

Prepare sequencing libraries and perform whole-genome sequencing using a next-generation sequencing platform.

-

Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants. Mutations in the inhA gene are expected.[5][10]

-

-

Genetic Validation of InhA as the Target (Overexpression in M. tuberculosis)

This experiment confirms that InhA is the target of this compound by demonstrating that overexpressing the inhA gene leads to increased resistance.

-

Reagents and Materials:

-

M. tuberculosis H37Rv

-

E. coli-Mycobacterium shuttle vector pMV261

-

inhA gene amplified from M. tuberculosis genomic DNA

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli and M. tuberculosis cells

-

Kanamycin (for selection)

-

This compound

-

-

Procedure:

-

Constructing the Overexpression Plasmid:

-

Amplify the wild-type inhA gene and the mutant inhA (D148G) allele from the respective M. tuberculosis strains.

-

Clone the amplified inhA fragments into the pMV261 shuttle vector under the control of the strong hsp60 promoter.

-

Transform the ligation products into E. coli for plasmid propagation and selection on kanamycin-containing plates.

-

Verify the correct insertion and orientation of the inhA gene by restriction digestion and DNA sequencing.

-

-

Transformation into M. tuberculosis:

-

Electroporate the confirmed pMV261-inhA constructs (wild-type and mutant) and the empty pMV261 vector (as a control) into competent M. tuberculosis H37Rv cells.

-

Select for transformants on Middlebrook 7H10 agar containing kanamycin.

-

-

Phenotypic Analysis:

-

X-ray Crystallography of the InhA-Pyridomycin Complex

Determining the three-dimensional structure of the InhA-Pyridomycin complex provides atomic-level details of their interaction.

-

Procedure:

-

Protein Expression and Purification:

-

Express and purify recombinant wild-type or mutant (e.g., S94A) InhA.

-

-

Crystallization:

-

Attempts to co-crystallize wild-type InhA with this compound have been challenging, as the binding of this compound can induce conformational changes that are not conducive to crystal formation.[4]

-

A successful strategy involves crystallizing the InhA S94A mutant in complex with NADH.

-

-

Soaking:

-

Soak the pre-formed InhA(S94A)-NADH crystals in a solution containing this compound.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known InhA structure as a model.

-

Refine the structure to obtain a high-resolution model of the InhA-Pyridomycin complex. The resulting structure reveals how this compound occupies the NADH-binding pocket and interacts with key residues of the enzyme.[12]

-

-

Mandatory Visualization

Conclusion

The comprehensive evidence presented in this guide unequivocally establishes InhA as the primary molecular target of this compound. The detailed experimental approaches, from genetic and biochemical validation to structural biology, provide a robust framework for understanding the mechanism of action of this potent antimycobacterial agent. The unique ability of this compound to inhibit InhA through competitive binding at the NADH site, and its efficacy against isoniazid-resistant strains, underscores its potential as a lead compound for the development of novel therapeutics to combat the global threat of tuberculosis. Further structure-activity relationship studies based on the InhA-Pyridomycin interaction model may lead to the design of even more potent and specific inhibitors of this critical mycobacterial enzyme.

References

- 1. Frontiers | Application of Computational Methods in Understanding Mutations in Mycobacterium tuberculosis Drug Resistance [frontiersin.org]

- 2. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stoptb.org [stoptb.org]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. Whole-genome sequencing of Mycobacterium tuberculosis for prediction of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 10. Spectrophotometric determination of functional characteristics of protein kinases with coupled enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Construction of E. coli—Mycobacterium shuttle vectors with a variety of expression systems and polypeptide tags for gene expression in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pyridomycin in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin is a potent antimycobacterial natural product with a unique chemical structure that has garnered significant interest in the field of drug discovery. Produced by actinomycetes, primarily Streptomyces pyridomyceticus, its biosynthesis follows a complex pathway involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic organization of the biosynthetic gene cluster, the key enzymatic steps, and the precursor molecules involved. Furthermore, it details experimental protocols for studying this pathway and presents available quantitative data. This document is intended to serve as a comprehensive resource for researchers engaged in the study of this compound, with the aim of facilitating further research and exploitation of this promising antibiotic.

Introduction

This compound is a cyclodepsipeptide antibiotic that exhibits specific and potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains.[1] Its unique 12-membered ring structure is composed of distinct moieties: N-3-hydroxypicolinyl-L-threonine, 3-(3-pyridyl)-L-alanine, a propionate unit, and 2-hydroxy-3-methylpent-2-enoic acid. The biosynthesis of this complex molecule is orchestrated by a sophisticated enzymatic machinery encoded by the pyr gene cluster in Streptomyces pyridomyceticus.[2] Understanding this biosynthetic pathway is crucial for efforts to engineer the production of novel this compound analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Streptomyces pyridomyceticus NRRL B-2517 spans a 42.5-kb DNA region and contains 26 open reading frames (ORFs). At the core of this cluster is a hybrid NRPS/PKS system.

Diagram of the this compound Biosynthetic Gene Cluster:

Caption: Organization of the core genes in the this compound biosynthetic cluster.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by the activation of the starter unit, 3-hydroxypicolinic acid (3-HPA), and proceeds through a series of condensation and modification reactions catalyzed by the NRPS and PKS modules.

Precursor Supply

Isotope labeling studies have confirmed the origins of the building blocks for this compound biosynthesis[3][4]:

-

3-Hydroxypicolinic acid (3-HPA): Derived from L-aspartic acid.

-

L-Threonine: Incorporated directly.

-

3-(3-pyridyl)-L-alanine: Biosynthesis of the pyridyl moiety is proposed to involve L-aspartate.[3]

-

Propionate unit: Derived from methylmalonyl-CoA.

-

2-hydroxy-3-methylpent-2-enoic acid: Derived from L-isoleucine.

Step-by-Step Assembly

The assembly of the this compound backbone is a coordinated process involving several key enzymes encoded by the pyr gene cluster:

-

Initiation: The biosynthesis starts with the activation of 3-HPA by the adenylation (A) domain-containing enzyme PyrA . The activated 3-HPA is then transferred to a discrete peptidyl carrier protein (PCP), PyrU .

-

Elongation - Module 1 (PyrE): The 3-HPA starter unit is transferred to the first module of the NRPS enzyme PyrE . This module then recognizes, activates, and incorporates an L-threonine residue.

-

Elongation - Module 2 (PyrE): The second module of PyrE incorporates the unusual amino acid, 3-(3-pyridyl)-L-alanine.

-

Elongation - Module 3 (PyrF): The growing chain is passed to the PKS module PyrF , which adds a propionate unit derived from methylmalonyl-CoA.

-

Elongation - Module 4 (PyrG): The final NRPS module, PyrG , incorporates a derivative of L-isoleucine, α-keto-β-methylvaleric acid.[5] This module is unusual as it contains an embedded ketoreductase (KR) domain.

-

Modification and Cyclization: The linear intermediate undergoes reduction of a keto group by the KR domain within PyrG. A separate trans-acting ketoreductase, Pyr2 , is essential for the formation of the C-10 hydroxyl group and the double bond in the 2-hydroxy-3-methylpent-2-enoic acid moiety.[5] The final cyclization to release the mature this compound is likely catalyzed by a thioesterase (TE) domain, although the specific TE has not been definitively characterized.

Diagram of the this compound Biosynthesis Pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound biosynthesis is essential for optimizing production and for detailed enzymatic studies.

Production Yield

The production of this compound has been reported from different actinomycete strains. While production in Streptomyces pyridomyceticus has been described as having "limited success," a yield of 20-40 mg/L has been achieved from Dactylosporangium fulvum.[2]

Enzyme Kinetics

The kinetics of the adenylation domain PyrA, which activates the starter unit 3-HPA and its analogs, have been characterized.

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |

| 3-Hydroxypicolinic acid (3-HPA) | 0.04 ± 0.01 | 2.5 ± 0.1 | 62.5 |

| 2,3-Dihydroxybenzoic acid | 1.2 ± 0.2 | 3.6 ± 0.2 | 3.0 |

| 4-Amino-2-hydroxybenzoic acid | 0.9 ± 0.1 | 1.8 ± 0.1 | 2.0 |

| Data adapted from Huang et al., 2011. |

Precursor Incorporation

-

L-[¹⁴C]Aspartic acid

-

L-[¹⁴C]Threonine

-

L-[¹⁴C]Isoleucine

Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic gene cluster is likely tightly regulated, as is common for secondary metabolite production in Streptomyces. Within the pyr gene cluster, an ORF designated pyrO encodes a putative TetR-family transcriptional regulator.[3] TetR-like regulators typically act as repressors of gene expression, and their function is often modulated by the binding of a small molecule ligand, which can be the final product of the biosynthetic pathway or an intermediate.[6] In many Streptomyces species, TetR-family regulators are involved in the control of antibiotic resistance and secondary metabolism.[7][8] The specific role of PyrO in regulating this compound biosynthesis is an area for future investigation.

Logical Diagram of Putative Regulation:

References

- 1. journals.asm.org [journals.asm.org]

- 2. embopress.org [embopress.org]

- 3. Identification and Characterization of the this compound Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis of this compound. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound B Reveals the Formation of Functional Groups in Antimycobacterial this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TetR Family of Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Multidrug Efflux Pumps by TetR Family Transcriptional Repressor Negatively Affects Secondary Metabolism in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Pyridomycin Synthesis: A Technical Guide to its Non-Ribosomal Peptide Synthetase Machinery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of pyridomycin biosynthesis, focusing on the intricate non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line responsible for the creation of this potent antimycobacterial agent. This compound, a unique 12-membered cyclodepsipeptide, exhibits significant activity against Mycobacterium tuberculosis, making its biosynthetic machinery a subject of intense research for the development of novel anti-tuberculosis therapeutics. This document provides a comprehensive overview of the genetic organization, enzymatic functions, and experimental methodologies used to elucidate the this compound biosynthetic pathway.

The this compound Biosynthetic Gene Cluster: A Hybrid NRPS/PKS System

The biosynthesis of this compound is orchestrated by a 42.5-kb gene cluster identified in Streptomyces pyridomyceticus NRRL B-2517, which contains 26 open reading frames (ORFs).[1][2] At the heart of this cluster lies a hybrid NRPS/PKS system encoded by the pyrE, pyrF, and pyrG genes, which work in concert with a discrete loading module composed of PyrA and PyrU.[1][2]

The Loading Module: Initiation of the Assembly Line

The biosynthesis of this compound is initiated by a standalone adenylation (A) domain, PyrA, and a discrete peptidyl carrier protein (PCP), PyrU.[1][2]

-

PyrA: This enzyme functions as an NRPS adenylation domain that specifically recognizes and activates 3-hydroxypicolinic acid (3-HPA) as the starter unit for this compound assembly.[1][2] PyrA adenylates 3-HPA to form 3-HPA-AMP.

-

PyrU: This discrete PCP acts as the carrier for the activated starter unit. The 3-HPA moiety is transferred from the adenylate to the phosphopantetheinyl arm of PyrU.[1][2]

The Core Assembly Line: A Multimodular Synthetase

The core structure of this compound is assembled on a multienzyme complex comprising two NRPS modules (pyrE), one PKS module (pyrF), and a final, unusual NRPS module (pyrG).

-

PyrE: This protein consists of two minimal NRPS modules, each containing a condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domain.[1]

-

Module 1: Incorporates L-threonine.

-

Module 2: Incorporates 3-(3-pyridyl)-L-alanine.

-

-

PyrF: This is a single PKS module containing a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. It is responsible for the incorporation of a propionate unit.[1]

-

PyrG: This is an unusual NRPS module that features two tandem A domains and a PKS-type ketoreductase (KR) domain embedded within the NRPS architecture.[1][3] The second A domain is responsible for activating α-keto-β-methylvaleric acid.[3] The KR domain is essential for a reduction step during the synthesis.

The assembly process is terminated by a thioesterase (TE) domain, likely located at the C-terminus of PyrG, which catalyzes the cyclization and release of the final this compound molecule.

Quantitative Data on this compound Production and Activity

The following tables summarize the available quantitative data related to this compound production and its biological activity.

| Producer Strain | Compound | Titer (mg/L) | Reference |

| Dactylosporangium fulvum NRRL B-16292 | This compound | 20 - 40 | [4][5] |

| Streptomyces pyridomyceticus NRRL B-2517 | This compound | Limited success, not quantified | [4][5] |

| S. pyridomyceticus HTT6 (ΔpyrA) | This compound | Production abolished | [6] |

| S. pyridomyceticus HTT5 (ΔpyrU) | This compound | Production abolished | [6] |

| S. pyridomyceticus HTT5 with PyrU(S47A) | This compound | Trace amount | [2] |

| S. pyridomyceticus HTT7 (20-kb deletion) | This compound | Production abolished | [2] |

| S. pyridomyceticus HTT12 (Δpyr2) | This compound B | Accumulation of new analog | [7][8][9] |

Table 1: Production of this compound and its Analogs in Various Strains.

| Compound | Target Organism | MIC (μg/mL) | Reference |

| This compound | M. tuberculosis H37Rv | 0.31 - 0.63 | [4] |

| Dihydrothis compound (2R isomer) | M. tuberculosis H37Rv | 4-fold less potent than this compound | [10] |

| Dihydrothis compound (2S isomer) | M. tuberculosis H37Rv | 32-fold less potent than this compound | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs.

| Enzyme | Substrate/Inhibitor | Km (μM) | Ki (μM) | Inhibition Type | Reference |

| InhA (wild-type) | NADH | - | - | - | [4] |

| InhA (wild-type) | This compound | - | 6.5 | Competitive with NADH | [4] |

| InhA (S94A) | This compound | - | 4.55 | Competitive with NADH | [4] |

Table 3: Kinetic Parameters for the Inhibition of M. tuberculosis InhA by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Gene Knockout in Streptomyces pyridomyceticus

Objective: To inactivate specific genes in the this compound biosynthetic cluster to elucidate their function.

Methodology (based on PCR-targeting): [6]

-

Construct Generation:

-

A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites is amplified by PCR.

-

The primers used for this amplification contain extensions homologous to the regions flanking the target gene to be deleted.

-

The PCR product is introduced into E. coli BW25113/pIJ790 carrying a cosmid with the this compound gene cluster.

-

Recombineering using the λ Red system is induced to replace the target gene with the resistance cassette.

-

-

Conjugation into Streptomyces:

-

The modified cosmid is transferred from E. coli ET12567/pUZ8002 to S. pyridomyceticus via intergeneric conjugation.

-

Exconjugants are selected on a medium containing the appropriate antibiotic (e.g., apramycin).

-

-

Selection of Double Crossover Mutants:

-

Exconjugants are screened for the desired double crossover event, resulting in the replacement of the target gene with the resistance cassette in the Streptomyces chromosome.

-

Confirmation of the gene knockout is performed by PCR analysis.

-

Protein Expression and Purification of PyrA and PyrU

Objective: To produce and purify the PyrA and PyrU proteins for in vitro characterization.

Methodology: [6]

-

Cloning:

-

The pyrA and pyrU genes are amplified by PCR and cloned into an E. coli expression vector, such as pET28a, which adds an N-terminal His6-tag.

-

-

Expression:

-

The expression plasmids are transformed into E. coli BL21(DE3).

-

Cultures are grown in LB medium at 37°C to an OD600 of 0.5-0.6.

-

Protein expression is induced with IPTG (e.g., 0.4 mM), and the culture is incubated for an additional 4 hours at 30°C.

-

-

Purification:

-

Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity column.

-

The column is washed with the lysis buffer containing a low concentration of imidazole.

-

The His-tagged protein is eluted with an imidazole gradient.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.9, 50 mM NaCl, 0.5 mM EDTA, 5% glycerol) and stored at -80°C.

-

In Vitro Assay for PyrA Adenylation Activity

Objective: To determine the substrate specificity and kinetic parameters of the PyrA adenylation domain.

Methodology (ATP-PPi Exchange Assay):

-

Reaction Mixture:

-

A typical reaction mixture contains Tris-HCl buffer (pH 8.0), MgCl2, DTT, ATP, [32P]PPi, the amino or carboxylic acid substrate, and the purified PyrA enzyme.

-

-

Incubation:

-